molecular formula C5H7NO3 B2961197 Pyrrole-3-carboxylic acid hydrate CAS No. 336100-46-0

Pyrrole-3-carboxylic acid hydrate

Cat. No.: B2961197
CAS No.: 336100-46-0
M. Wt: 129.115
InChI Key: CFVUWWPGGBWCTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrrole-3-carboxylic acid hydrate is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its beige to brown crystalline powder appearance . This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrrole-3-carboxylic acid hydrate can be synthesized through several methods. One common method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at 60°C .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of catalytic amounts of iron(III) chloride and other reagents ensures efficient production .

Chemical Reactions Analysis

Types of Reactions: Pyrrole-3-carboxylic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

  • Pyrrole-2-carboxylic acid
  • Pyrrole-3,4-dicarboxylic acid
  • Indole-3-carboxylic acid

Comparison: Pyrrole-3-carboxylic acid hydrate is unique due to its specific substitution pattern on the pyrrole ring, which influences its reactivity and biological activity. Compared to pyrrole-2-carboxylic acid, it has different electronic properties and reactivity towards electrophilic substitution . Indole-3-carboxylic acid, while structurally similar, contains an additional benzene ring, leading to different chemical and biological properties .

Properties

IUPAC Name

1H-pyrrole-3-carboxylic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2.H2O/c7-5(8)4-1-2-6-3-4;/h1-3,6H,(H,7,8);1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVUWWPGGBWCTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.